molecular formula C18H21ClN2O B271794 N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine

Cat. No. B271794
M. Wt: 316.8 g/mol
InChI Key: QJJSFJPIINFRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine, also known as ML293, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective agonist of the M1 muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and cognitive function.

Mechanism of Action

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine is a selective agonist of the M1 muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and cognitive function. Activation of the M1 receptor by N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine leads to the activation of intracellular signaling pathways, which ultimately result in the modulation of neuronal activity and cognitive function.
Biochemical and Physiological Effects:
N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine has been shown to modulate neuronal activity and neurotransmitter release, leading to improvements in cognitive function.

Advantages and Limitations for Lab Experiments

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine has several advantages for use in scientific research, including its high purity and selectivity for the M1 muscarinic acetylcholine receptor. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine, including further studies on its mechanism of action and potential therapeutic applications in various diseases. N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine could also be used as a tool for studying the role of the M1 muscarinic acetylcholine receptor in various physiological processes. Additionally, the synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine could be further optimized to produce higher yields and lower costs, making it more accessible for use in scientific research.
In conclusion, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective agonist of the M1 muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and cognitive function. N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease. While there are limitations to its use, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine has several advantages for use in scientific research, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine involves several steps, starting with the preparation of the key intermediate, 5-(3-chlorophenyl)-2-furanmethanol. This intermediate is then reacted with N-(1-azabicyclo[2.2.2]oct-3-yl)amine to form the final product, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine. The synthesis method has been optimized to produce high yields of pure N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine, making it suitable for use in scientific research.

Scientific Research Applications

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

properties

Product Name

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-{[5-(3-chlorophenyl)-2-furyl]methyl}amine

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C18H21ClN2O/c19-15-3-1-2-14(10-15)18-5-4-16(22-18)11-20-17-12-21-8-6-13(17)7-9-21/h1-5,10,13,17,20H,6-9,11-12H2

InChI Key

QJJSFJPIINFRGM-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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